molecular formula C20H16ClN3O3S B12489027 4-(5-chloro-2-hydroxyphenyl)-3-hydroxy-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

4-(5-chloro-2-hydroxyphenyl)-3-hydroxy-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B12489027
M. Wt: 413.9 g/mol
InChI Key: MTTDNTDKQWWVOC-UHFFFAOYSA-N
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Description

4-(5-chloro-2-hydroxyphenyl)-7-(thiophen-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a complex organic compound with a unique structure that incorporates a pyrazoloquinoline core, a thiophene ring, and a chlorinated hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-2-hydroxyphenyl)-7-(thiophen-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves multi-step organic reactions. The process often starts with the preparation of the pyrazoloquinoline core, followed by the introduction of the thiophene ring and the chlorinated hydroxyphenyl group. Common reagents used in these reactions include chlorinating agents, thiophene derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(5-chloro-2-hydroxyphenyl)-7-(thiophen-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives. Substitution reactions can lead to a wide range of functionalized products.

Scientific Research Applications

4-(5-chloro-2-hydroxyphenyl)-7-(thiophen-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: It is explored for use in organic electronics, such as organic photovoltaics and light-emitting diodes, due to its unique electronic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-hydroxyphenyl)-7-(thiophen-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-(5-chloro-2-hydroxyphenyl)-7-(thiophen-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione: shares similarities with other pyrazoloquinoline derivatives, such as:

Uniqueness

The uniqueness of 4-(5-chloro-2-hydroxyphenyl)-7-(thiophen-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione lies in its specific combination of functional groups and structural features, which confer distinct electronic, chemical, and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H16ClN3O3S

Molecular Weight

413.9 g/mol

IUPAC Name

4-(5-chloro-2-hydroxyphenyl)-7-thiophen-2-yl-2,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C20H16ClN3O3S/c21-10-3-4-13(25)11(8-10)16-17-12(22-19-18(16)20(27)24-23-19)6-9(7-14(17)26)15-2-1-5-28-15/h1-5,8-9,16,25H,6-7H2,(H3,22,23,24,27)

InChI Key

MTTDNTDKQWWVOC-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=C(C2C4=C(C=CC(=C4)Cl)O)C(=O)NN3)C5=CC=CS5

Origin of Product

United States

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